![molecular formula C16H12N2O3S B5853961 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known as BHPT and has a molecular formula of C17H11N2O3S.
Mechanism of Action
The exact mechanism of action of BHPT is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and proteins involved in various biological processes.
Biochemical and physiological effects:
BHPT has been found to exhibit various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation, inhibit cancer cell growth, and improve insulin sensitivity. In biology, BHPT has been used to detect the presence of certain enzymes and proteins. In chemistry, BHPT has been used as a ligand in the synthesis of metal complexes.
Advantages and Limitations for Lab Experiments
One advantage of using BHPT in lab experiments is its versatility. It can be used in various scientific fields and has multiple potential applications. However, one limitation is that its exact mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research involving BHPT. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and diabetes. Another area of interest is its use as a fluorescent probe for detecting specific proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of BHPT and its potential interactions with other compounds.
Synthesis Methods
The synthesis of BHPT involves a multi-step process that includes the reaction of 2-hydroxyacetophenone with thiocarbohydrazide to form 2-hydroxyphenylthiosemicarbazide. This intermediate is then reacted with 2-benzofurancarboxylic acid to form BHPT.
Scientific Research Applications
BHPT has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In biology, BHPT has been used as a fluorescent probe to detect the presence of certain proteins and enzymes. In chemistry, BHPT has been used as a ligand in the synthesis of metal complexes.
properties
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-12-7-3-2-6-11(12)17-16(22)18-15(20)14-9-10-5-1-4-8-13(10)21-14/h1-9,19H,(H2,17,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUWPDXMKMTYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
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